4-{4-[4-(4,6-Dimethoxypyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidin-2-yl}morpholine
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Overview
Description
4-{4-[4-(4,6-Dimethoxypyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidin-2-yl}morpholine is a complex organic compound characterized by its unique structure, which includes two pyrimidine rings, a piperazine ring, and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[4-(4,6-Dimethoxypyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidin-2-yl}morpholine typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of 4,6-dimethoxypyrimidine, which is then reacted with piperazine under controlled conditions to form the piperazine derivative. This intermediate is further reacted with 6-methylpyrimidine and morpholine to yield the final product. The reaction conditions, such as temperature, solvent, and catalysts, are carefully optimized to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies, such as high-throughput screening and process optimization, ensures efficient and cost-effective production. Quality control measures, including chromatography and spectroscopy, are employed to monitor the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
4-{4-[4-(4,6-Dimethoxypyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidin-2-yl}morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent, are tailored to achieve the desired transformation while minimizing side reactions .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity .
Scientific Research Applications
4-{4-[4-(4,6-Dimethoxypyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidin-2-yl}morpholine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Mechanism of Action
The mechanism of action of 4-{4-[4-(4,6-Dimethoxypyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidin-2-yl}morpholine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or bind to receptors to alter cellular signaling .
Comparison with Similar Compounds
Similar Compounds
- 4-{[4-(4,6-Dimethoxypyrimidin-2-yl)amino]methylidene}-2-phenyl-4,5-dihydro-1,3-oxazol-5-one
- Methyl 2-({[(4,6-dimethoxypyrimidin-2-yl)carbamoyl]sulfamoyl}methyl)benzoate
Uniqueness
Compared to similar compounds, 4-{4-[4-(4,6-Dimethoxypyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidin-2-yl}morpholine stands out due to its unique combination of functional groups and rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H27N7O3 |
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Molecular Weight |
401.5 g/mol |
IUPAC Name |
4-[4-[4-(4,6-dimethoxypyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidin-2-yl]morpholine |
InChI |
InChI=1S/C19H27N7O3/c1-14-12-15(21-18(20-14)26-8-10-29-11-9-26)24-4-6-25(7-5-24)19-22-16(27-2)13-17(23-19)28-3/h12-13H,4-11H2,1-3H3 |
InChI Key |
NEYSCLBGGHQLFH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCOCC2)N3CCN(CC3)C4=NC(=CC(=N4)OC)OC |
Origin of Product |
United States |
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